Methyl 2-methyl-3-nitrobenzoate

Esterification yield Process chemistry Pharmaceutical intermediate synthesis

Methyl 2-methyl-3-nitrobenzoate (CAS 59382-59-1) is the mandatory starting material for industrial lenalidomide synthesis. Its unique 1,2,3-trisubstitution—methyl ester at C1, ortho-methyl at C2, meta-nitro at C3—enables the critical benzylic bromination to methyl 2-(bromomethyl)-3-nitrobenzoate. This transformation is structurally impossible with simpler methyl 2-nitrobenzoate, 3-nitrobenzoate, or 4-nitrobenzoate regioisomers. Procuring this specific isomer is non-negotiable for lenalidomide manufacturing, isoindolinone development, and related heterocyclic scaffolds. Supplied as ≥98% crystalline solid with validated HPLC/GC specifications for regulated pharmaceutical production.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 59382-59-1
Cat. No. B145464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-3-nitrobenzoate
CAS59382-59-1
Synonyms2-Methyl-3-nitrobenzoic Acid Methyl Ester;  _x000B_3-Nitro-o-toluic Acid Methyl Ester;  2-Methyl-3-nitrobenzoic Acid Methyl Ester;  Methyl 3-Nitro-2-methylbenzoate
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C9H9NO4/c1-6-7(9(11)14-2)4-3-5-8(6)10(12)13/h3-5H,1-2H3
InChIKeyCRZGFIMLHZTLGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Methyl-3-Nitrobenzoate (CAS 59382-59-1) – Procurement Baseline and Chemical Identity


Methyl 2-methyl-3-nitrobenzoate (CAS 59382-59-1) is a trisubstituted aromatic ester (C9H9NO4, MW 195.17) characterized by the 1,2,3-arrangement of methyl ester, methyl, and nitro substituents on the benzene ring [1]. This ortho-methyl- meta-nitro regioisomer constitutes a privileged pharmaceutical intermediate, most notably as the essential starting material in the industrial synthesis of lenalidomide, a blockbuster immunomodulatory drug for multiple myeloma . Commercially, the compound is supplied as a beige to yellow crystalline solid with a melting range of 62–65 °C and typical purity specifications of ≥97% or ≥98% (HPLC/GC), ensuring suitability for regulated pharmaceutical manufacturing . Its procurement value derives not from generic nitrobenzoate functionality but from this specific substitution geometry that enables exclusive downstream reaction pathways unavailable to its simpler mono-nitrobenzoate analogs.

Why Generic Methyl Nitrobenzoates Cannot Substitute for Methyl 2-Methyl-3-Nitrobenzoate in Critical Syntheses


Procurement substitution of methyl 2-methyl-3-nitrobenzoate with simpler methyl nitrobenzoates—such as methyl 2-nitrobenzoate, methyl 3-nitrobenzoate, or methyl 4-nitrobenzoate—fails at the level of fundamental synthetic chemistry. Methyl 2-methyl-3-nitrobenzoate possesses three distinct substituents on the benzene ring (methyl ester at C1, methyl at C2, nitro at C3) [1]. This 1,2,3-trisubstituted framework is structurally non-interchangeable with mono-nitrobenzoates, which lack the ortho-methyl group required for subsequent benzylic bromination—an essential activation step in the synthesis of lenalidomide and related isoindolinone pharmacophores [2]. The methyl group at the ortho position adjacent to the ester enables selective radical bromination at the benzylic carbon, yielding methyl 2-(bromomethyl)-3-nitrobenzoate, an intermediate that cannot be generated from methyl 3-nitrobenzoate or methyl 4-nitrobenzoate. The outcome is unequivocal: substitution with an alternative nitrobenzoate results in a different regioisomeric intermediate, rendering the subsequent reaction sequence impossible [3].

Quantitative Evidence of Differentiation: Methyl 2-Methyl-3-Nitrobenzoate vs. Structural Comparators


Synthetic Route Differentiation: High-Yield Esterification for Industrial-Scale Procurement

Methyl 2-methyl-3-nitrobenzoate is synthesized from 2-methyl-3-nitrobenzoic acid with consistently high yields across multiple validated methods. Using thionyl chloride in methanol (2 h reflux), a 98% yield (42 g from 40 g starting acid) is achieved . Alternative methods include dimethyl sulfate with potassium carbonate in acetone yielding 97.53% with 99.9% HPLC purity [1], triphosgene-mediated esterification yielding 95.8–96.4% [2], and iodomethane alkylation yielding near-quantitative 100% (56 g from 50 g acid) . In contrast, direct nitration of methyl benzoate produces a mixture of methyl 2-nitrobenzoate and methyl 3-nitrobenzoate isomers with regioisomeric contamination, requiring subsequent chromatographic separation [3]. The target compound's synthesis from the pure acid precursor avoids this complexity entirely.

Esterification yield Process chemistry Pharmaceutical intermediate synthesis

Green Chemistry Advantage: Chlorine-Free Bromination for Reduced Hazardous Byproduct Formation

The bromination of methyl 2-methyl-3-nitrobenzoate can be performed in chlorine-free solvent methyl acetate without generating significant amounts of hazardous byproducts, a critical safety and environmental differentiation [1]. This contrasts sharply with traditional halogenation methods for structurally related nitroaromatics that rely on chlorinated solvents (e.g., CCl4, dichloroethane, chloroform), which introduce toxicity and disposal concerns [2]. The ortho-methyl group specifically enables benzylic bromination with N-bromosuccinimide under radical initiation (BPO) to yield methyl 2-(bromomethyl)-3-nitrobenzoate. In the comparative analysis of known synthetic methods for cyclization of this bromomethyl intermediate with 3-aminopiperidinedione to form the lenalidomide nitro precursor, the chlorine-free process demonstrated improved safety profile and reduced environmental burden [1]. The patent literature explicitly highlights that this compound's specific substitution pattern allows for solvent selection that mitigates hazardous waste generation—an advantage not shared by alternative nitrobenzoate-derived intermediates.

Green chemistry Bromination selectivity Process safety Lenalidomide synthesis

Regiochemical Uniqueness: The 1,2,3-Trisubstituted Scaffold as the Exclusive Lenalidomide Precursor

Methyl 2-methyl-3-nitrobenzoate (1,2,3-trisubstituted: ester at C1, methyl at C2, nitro at C3) is structurally distinct from all methyl nitrobenzoate regioisomers [1]. Methyl 2-nitrobenzoate (ester at C1, nitro at C2) and methyl 3-nitrobenzoate (ester at C1, nitro at C3) are both mono-nitrobenzoates lacking the ortho-methyl group essential for benzylic functionalization. HPLC analysis of a nitration reaction mixture confirms distinct retention times for these regioisomers: methyl 2-nitrobenzoate at 3.893 min, methyl 3-nitrobenzoate at 5.601 min, and methyl 4-nitrobenzoate at 5.716 min [2]. None of these simpler analogs can undergo the benzylic bromination reaction that converts methyl 2-methyl-3-nitrobenzoate to methyl 2-(bromomethyl)-3-nitrobenzoate—the immediate precursor to lenalidomide [3]. The ortho-methyl group is not a mere substituent but an essential functional handle: it provides the benzylic C–H bonds that undergo radical bromination to install the electrophilic bromomethyl moiety required for subsequent coupling with 3-aminopiperidine-2,6-dione. Any procurement substitution with a mono-nitrobenzoate would fail at the first downstream step, as no benzylic hydrogen exists for functionalization.

Regioisomer differentiation Pharmaceutical intermediate Lenalidomide synthesis Bromomethyl intermediate

Commercial Purity Specifications: Benchmark Data for Regulated Pharmaceutical Procurement

Commercially available methyl 2-methyl-3-nitrobenzoate is supplied with defined purity specifications that meet pharmaceutical intermediate requirements. Sigma-Aldrich offers the compound at 97% purity (solid, mp 62–65 °C) . TCI provides >98.0% purity by GC . Capot Chemical supplies material at 99% purity by HPLC with ≤0.5% moisture [1]. For the related free acid comparator, 2-methyl-3-nitrobenzoic acid, no comparable purity specifications are routinely published, reflecting its status as a less refined precursor [2]. The methyl ester is the preferred form for downstream chemistry because the ester group protects the carboxylic acid during benzylic bromination and subsequent coupling reactions; the free acid would undergo competing side reactions under these conditions.

Purity specification Pharmaceutical intermediate quality HPLC assay Procurement benchmark

Thermodynamic Differentiation: Methyl-Substituted Nitrobenzoic Acid Energetics as Class-Level Evidence

A comprehensive experimental thermochemical study of nine methyl-substituted nitrobenzoic acids established that the sum of pairwise substituent interactions on the benzene ring is sufficient to predict gas-phase formation enthalpies of trisubstituted benzenes bearing methyl, nitro, and carboxyl substituents [1]. The study employed high-precision combustion calorimetry to measure combustion energies, derived crystal-phase enthalpies of formation, and obtained sublimation enthalpies via Knudsen effusion mass loss and transpiration methods. While methyl 2-methyl-3-nitrobenzoate (the methyl ester) was not directly measured in this study, the underlying free acid scaffold—2-methyl-3-nitrobenzoic acid—represents the exact substitution pattern (1-carboxyl/2-methyl/3-nitro) that defines the thermodynamic properties governing stability and reactivity of the ester. The enthalpy of reaction for overall hydrogenation varies up to 18.2 kJ·mol⁻¹ across the studied methyl-nitro-benzoic acid isomers [2]. This magnitude of thermodynamic variation between regioisomers demonstrates that substitution pattern materially influences energetic stability. Alternative regioisomeric acids (e.g., 3-methyl-2-nitrobenzoic acid) would exhibit measurably different thermodynamic properties, which in turn affect reaction energetics, exotherm control, and safe scale-up parameters.

Thermochemistry Enthalpy of formation Substituent interactions Process safety

Methyl 2-Methyl-3-Nitrobenzoate (CAS 59382-59-1): Validated Application Scenarios for Procurement and Research


Large-Scale Lenalidomide Manufacturing: The Exclusive Intermediate for Commercial API Production

Methyl 2-methyl-3-nitrobenzoate is the designated starting material for industrial-scale lenalidomide synthesis, as evidenced by multiple patents describing the bromination of this compound to yield methyl 2-(bromomethyl)-3-nitrobenzoate [1]. The compound's ortho-methyl group enables the critical benzylic bromination step that defines the lenalidomide synthetic route. The green chemistry process using chlorine-free methyl acetate solvent reduces hazardous waste generation and aligns with modern pharmaceutical manufacturing requirements for reduced environmental impact . Procurement of this specific compound is mandatory for any organization engaged in lenalidomide production or related isoindolinone pharmaceutical development.

Medicinal Chemistry: Synthesis of Indole and Isoquinoline Derivatives

This compound serves as a versatile building block for synthesizing substituted indole-4-carboxylates, 5-aminoisoquinolin-1(2H)-one, and 5-nitroisocoumarin [1]. The nitro group can be reduced to an amine, enabling further diversification, while the ester functionality provides a handle for amide bond formation. These transformations are documented in peer-reviewed synthetic methodology papers and are supported by major chemical suppliers including Sigma-Aldrich and Thermo Fisher . Researchers requiring these specific heterocyclic scaffolds should prioritize this compound over simpler nitrobenzoates that lack the ortho-methyl substitution pattern necessary for certain cyclization pathways.

Process Development: Optimization of Benzylic Bromination Conditions

The bromination of methyl 2-methyl-3-nitrobenzoate with N-bromosuccinimide under radical initiation represents a key transformation in pharmaceutical process chemistry [1]. The compound's high and consistent purity (97–99%) across multiple commercial suppliers ensures reproducible starting material quality for process optimization studies. The documented 95–100% yields from 2-methyl-3-nitrobenzoic acid across multiple esterification methods provide procurement flexibility and cost predictability. Process chemists developing scalable routes to lenalidomide or related isoindolinones should select this compound based on its established performance in radical bromination reactions and the availability of alternative synthetic entry points.

Analytical Method Development: Reference Standard for Regioisomer Identification

The distinct HPLC retention characteristics of methyl nitrobenzoate regioisomers have been established, with methyl 2-nitrobenzoate eluting at 3.893 min and methyl 3-nitrobenzoate at 5.601 min under standard reversed-phase conditions [1]. Methyl 2-methyl-3-nitrobenzoate serves as a reference compound for developing and validating analytical methods that require accurate identification and quantification of nitroaromatic regioisomers in reaction monitoring or impurity profiling. The compound's well-defined melting point (62–65 °C) and commercial availability at certified purity levels support its use as a chromatographic standard in quality control laboratories supporting lenalidomide manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-methyl-3-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.